molecular formula C64H86N10O25S B589611 Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH CAS No. 131791-98-5

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH

Cat. No.: B589611
CAS No.: 131791-98-5
M. Wt: 1427.497
InChI Key: YGKXPBZTQOZMGW-FQSUHZHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a synthetic peptide known for its unique sequence and properties. This compound is often referred to in scientific literature as a derivative of hirudin, a naturally occurring peptide known for its anticoagulant properties. The sequence of this compound includes a sulfated tyrosine residue, which plays a crucial role in its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfated tyrosine residue can lead to the formation of sulfonic acid derivatives .

Scientific Research Applications

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH involves its interaction with specific molecular targets. The sulfated tyrosine residue is crucial for binding to target proteins, influencing pathways such as coagulation. The peptide can inhibit thrombin, a key enzyme in the blood coagulation cascade, thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXPBZTQOZMGW-FQSUHZHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N10O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.